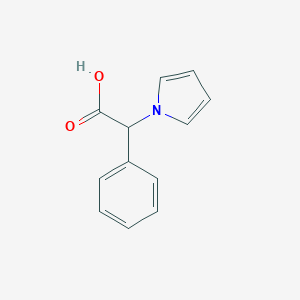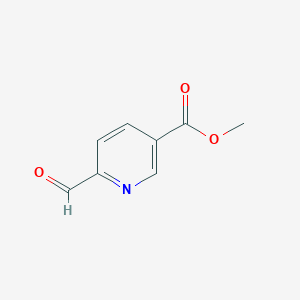
Acide 2-(2-aminopyridin-3-yl)acétique
Vue d'ensemble
Description
2-(2-Aminopyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O2 .
Synthesis Analysis
The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid and its derivatives has been a subject of research. A study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives . Another study mentions the synthesis of substituted imidazo pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of 2-(2-Aminopyridin-3-yl)acetic acid can be represented by the InChI code1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) and the InChI key XIOPEJHJRPVVDJ-UHFFFAOYSA-N . The compound has a molecular weight of 152.15 g/mol . Physical And Chemical Properties Analysis
2-(2-Aminopyridin-3-yl)acetic acid has a molecular weight of 152.15 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 152.058577502 g/mol. The compound has a topological polar surface area of 76.2 Ų. It has a heavy atom count of 11 .Applications De Recherche Scientifique
Synthèse de nouveaux composés hétérocycliques
Le composé peut être utilisé dans la synthèse de nouveaux composés hétérocycliques présentant des activités biologiques potentielles . Une série de nouveaux dérivés de 2-(pyridin-2-yl)pyrimidine ont été conçus, synthétisés et leurs activités biologiques ont été évaluées .
Activité antifibrotique
Le composé a montré un potentiel dans le domaine de l'antifibrose. Dans une étude, il a été constaté que les dérivés de 2-(pyridin-2-yl)pyrimidine présentaient de meilleures activités antifibrotiques que la pirfénidone et la Bipy55′DC . Deux composés, le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12m) et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12q), ont montré les meilleures activités avec des valeurs de CI50 de 45,69 μM et 45,81 μM, respectivement .
Inhibition de l'expression du collagène
Il a été constaté que les composés synthétisés à partir de l'acide 2-(2-aminopyridin-3-yl)acétique inhibaient efficacement l'expression du collagène . Cela pourrait avoir des applications potentielles dans le traitement des maladies où la surexpression du collagène est un problème, comme la fibrose.
Réduction de la teneur en hydroxyproline
Les mêmes composés ont également réduit la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro . L'hydroxyproline est un composant majeur de la protéine collagène, et sa réduction pourrait être bénéfique dans les conditions caractérisées par un dépôt excessif de collagène.
Découverte de médicaments
Le composé peut être utilisé dans la découverte de nouveaux médicaments. Sa réactivité chimique facilite son insertion dans les molécules, ce qui en fait un outil utile en chimie médicinale .
Synthèse de médicaments contenant de la pipérazine
Le composé pourrait potentiellement être utilisé dans la synthèse de médicaments contenant de la pipérazine . La pipérazine est une partie commune de nombreux composés biologiquement actifs et est souvent utilisée pour optimiser les propriétés pharmacocinétiques de la molécule finale .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Aminopyridin-3-yl)acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors is believed to be the basis for its therapeutic effects .
Mode of Action
2-(2-Aminopyridin-3-yl)acetic acid acts by binding to GABA receptors, thereby enhancing the inhibitory effects of GABA neurotransmission . This results in a decrease in neuronal excitability, which can have various therapeutic effects depending on the specific context and location within the nervous system .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can influence a variety of downstream effects, including modulation of neuronal firing rates and synaptic transmission .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 0.57 , suggesting that it may readily cross biological membranes. , which may enhance its bioavailability.
Result of Action
The molecular and cellular effects of 2-(2-Aminopyridin-3-yl)acetic acid’s action are largely dependent on its interaction with GABA receptors. By enhancing GABAergic neurotransmission, the compound can decrease neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
Action Environment
The action, efficacy, and stability of 2-(2-Aminopyridin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .
Propriétés
IUPAC Name |
2-(2-aminopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307332 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101860-97-3 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)


![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)



![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)


